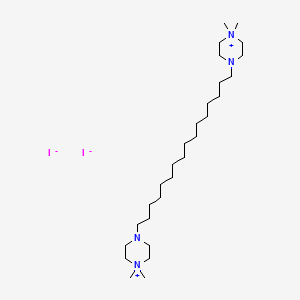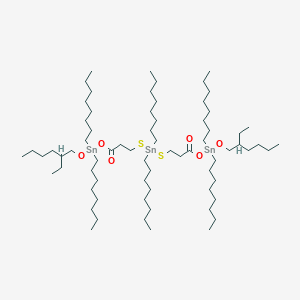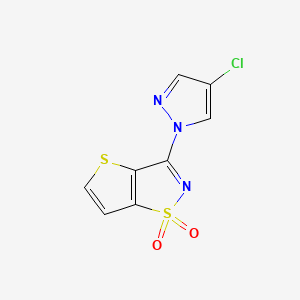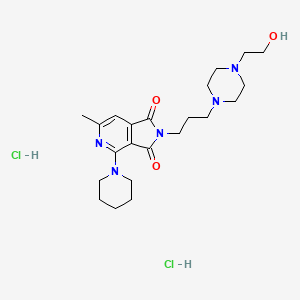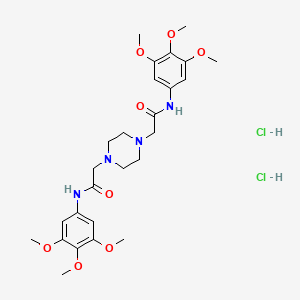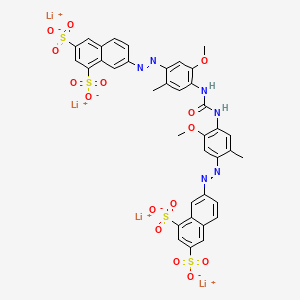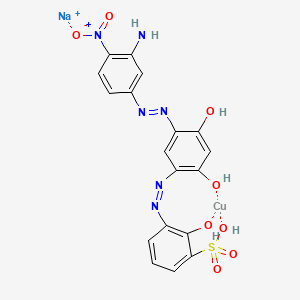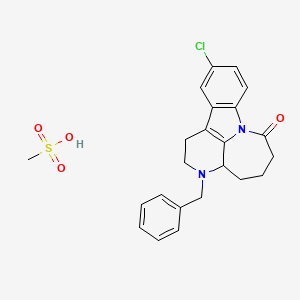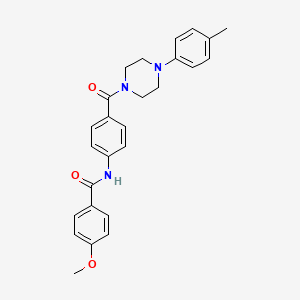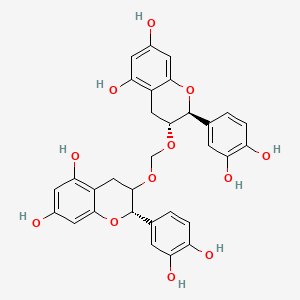
2H-1-Benzopyran-5,7-diol, 3,3'-(methylenebis(oxy))bis(2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-(2alpha,3beta(2R*,3S*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-5,7-diol, 3,3’-(methylenebis(oxy))bis(2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-(2alpha,3beta(2R*,3S*))- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often phenolic compounds, which undergo various chemical transformations such as hydroxylation, methoxylation, and cyclization. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the benzopyran structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydrobenzopyrans.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzopyrans in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential antioxidant and anti-inflammatory activities. It may also be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
The compound’s potential therapeutic applications include its use as an antioxidant, anti-inflammatory agent, and possibly as a lead compound for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavonoids: Similar in structure and known for their antioxidant properties.
Coumarins: Another class of benzopyrans with diverse biological activities.
Isoflavones: Structurally related compounds with potential therapeutic applications.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of multiple hydroxyl groups, which may confer unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
71628-12-1 |
|---|---|
Formule moléculaire |
C31H28O12 |
Poids moléculaire |
592.5 g/mol |
Nom IUPAC |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3-[[(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxymethoxy]-3,4-dihydro-2H-chromene-5,7-diol |
InChI |
InChI=1S/C31H28O12/c32-16-7-22(36)18-11-28(30(42-26(18)9-16)14-1-3-20(34)24(38)5-14)40-13-41-29-12-19-23(37)8-17(33)10-27(19)43-31(29)15-2-4-21(35)25(39)6-15/h1-10,28-39H,11-13H2/t28-,29?,30+,31+/m1/s1 |
Clé InChI |
ZRCPJXFJVSBACC-YBZGMHNUSA-N |
SMILES isomérique |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OCOC4CC5=C(C=C(C=C5O[C@H]4C6=CC(=C(C=C6)O)O)O)O |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OCOC4CC5=C(C=C(C=C5OC4C6=CC(=C(C=C6)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


